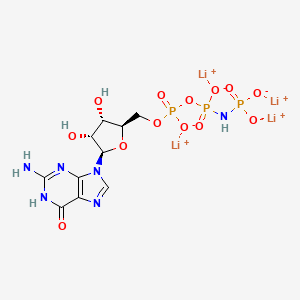

Guanylyl imidodiphosphate (lithium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Guanylyl imidodiphosphate (lithium) is a nonhydrolyzable analog of guanosine triphosphate (GTP). It is known for its ability to bind to and irreversibly activate G proteins in the presence of magnesium ions. This compound is a potent stimulator of adenylate cyclase and is widely used in studies of protein synthesis, particularly in the process of GTP binding, hydrolysis, and release, which are essential for the initiation of protein translocation across the endoplasmic reticulum .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanylyl imidodiphosphate (lithium) involves the reaction of guanosine monophosphate with imidodiphosphoric acid in the presence of lithium ions. The reaction typically requires a controlled environment with specific pH and temperature conditions to ensure the formation of the desired product. The compound is then purified through crystallization or other suitable purification techniques .

Industrial Production Methods

Industrial production of guanylyl imidodiphosphate (lithium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to achieve the required quality and yield. The compound is produced in bulk quantities and is often supplied as a crystalline solid with a purity of ≥95% .

Chemical Reactions Analysis

Types of Reactions

Guanylyl imidodiphosphate (lithium) primarily undergoes binding and activation reactions with G proteins. It does not undergo typical chemical reactions such as oxidation, reduction, or substitution due to its nonhydrolyzable nature .

Common Reagents and Conditions

The activation of G proteins by guanylyl imidodiphosphate (lithium) requires the presence of magnesium ions. The compound is stable under physiological conditions and does not react with common reagents used in biochemical assays .

Major Products Formed

The major product formed from the interaction of guanylyl imidodiphosphate (lithium) with G proteins is the activated G protein complex. This complex plays a crucial role in various cellular signaling pathways .

Scientific Research Applications

Guanylyl imidodiphosphate (lithium) has a wide range of applications in scientific research:

Chemistry: It is used as a nonhydrolyzable analog of GTP in studies of nucleotide binding and hydrolysis.

Biology: The compound is used to study G protein-coupled receptor signaling and the role of G proteins in cellular processes.

Medicine: It is utilized in research on diseases related to G protein signaling, such as cancer and cardiovascular diseases.

Industry: Guanylyl imidodiphosphate (lithium) is used in the development of pharmaceuticals and diagnostic tools

Mechanism of Action

Guanylyl imidodiphosphate (lithium) exerts its effects by binding to G proteins and irreversibly activating them. This activation occurs in the presence of magnesium ions and leads to the stimulation of adenylate cyclase, resulting in increased production of cyclic adenosine monophosphate (cAMP). The activated G protein complex then participates in various signaling pathways, regulating numerous cellular functions .

Comparison with Similar Compounds

Similar Compounds

Guanosine triphosphate (GTP): A naturally occurring nucleotide that is hydrolyzable and involved in energy transfer and signal transduction.

Guanosine diphosphate (GDP): A hydrolyzed form of GTP that is involved in the regulation of G protein activity.

Guanosine monophosphate (GMP): A nucleotide that is a precursor to GTP and GDP

Uniqueness

Guanylyl imidodiphosphate (lithium) is unique due to its nonhydrolyzable nature, which allows it to irreversibly activate G proteins. This property makes it a valuable tool in research studies where sustained activation of G proteins is required .

Properties

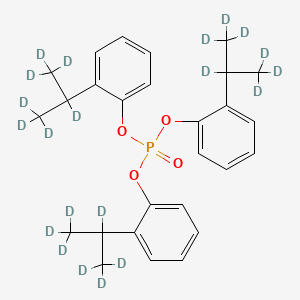

Molecular Formula |

C10H13Li4N6O13P3 |

|---|---|

Molecular Weight |

546.0 g/mol |

IUPAC Name |

tetralithium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate |

InChI |

InChI=1S/C10H17N6O13P3.4Li/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;;/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1 |

InChI Key |

NUKFMILQQVRELO-ZVQJTLEUSA-J |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N=C(NC2=O)N |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N=C(NC2=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B12428836.png)

![(6S)-1-[[4-[bis(trideuteriomethyl)amino]-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid;hydrate](/img/structure/B12428864.png)

![(2S,2aS,3S,4R,4aR,5R,5aR,8R,8aS,8bR,8cS)-Octahydro-2a,5,8-trimethyl-3-(1-methylethyl)-2,5-methano-2H-s-indaceno[8,1-bc]furan-2,3,4,5a,8c(2aH,6H)-pentol; 20-Deoxyitol B](/img/structure/B12428890.png)

![4-[(3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol](/img/structure/B12428897.png)